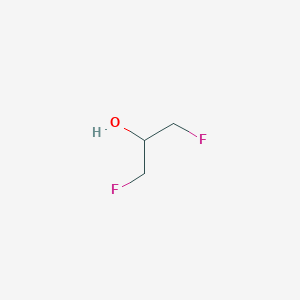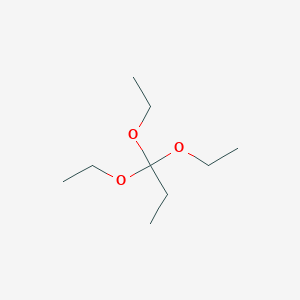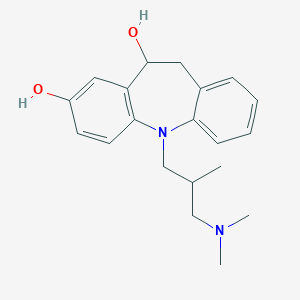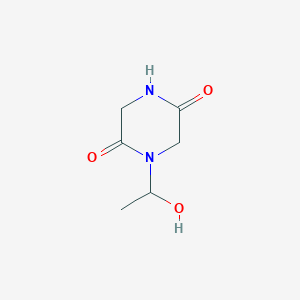
1-(1-Hydroxyethyl)piperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Hydroxyethyl)piperazine-2,5-dione, commonly known as hydroxyethylpiperazine dioxide or HEPES, is a zwitterionic buffering agent widely used in biological and biochemical research. It is a white crystalline powder with a molecular weight of 238.3 g/mol and a pKa of 7.55 at 25°C. HEPES is commonly used in cell culture media, protein purification, and molecular biology applications due to its ability to maintain a stable pH over a wide range of temperatures and concentrations.
Mechanism Of Action
HEPES acts as a zwitterionic buffer, meaning that it contains both positive and negative charges that can neutralize acids and bases. When added to a solution, HEPES can accept or donate protons to maintain a stable pH. The mechanism of action for HEPES is based on the Henderson-Hasselbalch equation, which describes the relationship between the pH of a solution, the dissociation constant of the buffer, and the ratio of the buffer's conjugate base and acid.
Biochemical and Physiological Effects
HEPES has no known biochemical or physiological effects on cells or organisms. It is considered to be a biologically inert substance that does not interfere with cellular processes or reactions. HEPES is commonly used in cell culture media because it does not affect cell growth or viability.
Advantages And Limitations For Lab Experiments
The advantages of using HEPES as a buffering agent include its ability to maintain a stable pH over a wide range of temperatures and concentrations, its compatibility with a variety of biological and biochemical applications, and its lack of toxicity or interference with cellular processes. The limitations of using HEPES include its relatively high cost compared to other buffering agents, its limited solubility in water at high concentrations, and its potential to interfere with certain types of assays or reactions.
Future Directions
For research on HEPES include developing new methods for synthesizing the compound, optimizing its use in specific applications, and exploring its potential as a therapeutic agent. HEPES has been shown to have anti-inflammatory and neuroprotective effects in animal models, suggesting that it may have potential as a treatment for certain diseases or conditions. Further research is needed to fully understand the mechanisms underlying these effects and to determine the safety and efficacy of HEPES as a therapeutic agent.
Synthesis Methods
HEPES can be synthesized by reacting 4-methylimidazole with chloroacetic acid and ethylene oxide in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrogen peroxide to form HEPES.
Scientific Research Applications
HEPES is widely used in scientific research as a buffering agent for cell culture media, protein purification, and molecular biology applications. It is also used as a component in electrophoresis buffers, staining solutions, and enzyme assays. HEPES is particularly useful in experiments that require a stable pH over a wide range of temperatures and concentrations, as it maintains a constant pH between 6.8 and 8.2.
properties
CAS RN |
150490-94-1 |
|---|---|
Product Name |
1-(1-Hydroxyethyl)piperazine-2,5-dione |
Molecular Formula |
C6H10N2O3 |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
1-(1-hydroxyethyl)piperazine-2,5-dione |
InChI |
InChI=1S/C6H10N2O3/c1-4(9)8-3-5(10)7-2-6(8)11/h4,9H,2-3H2,1H3,(H,7,10) |
InChI Key |
KUEOKSQVFLNFKK-UHFFFAOYSA-N |
SMILES |
CC(N1CC(=O)NCC1=O)O |
Canonical SMILES |
CC(N1CC(=O)NCC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B128779.png)



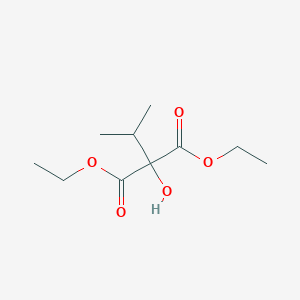
![D-Phenylalanine, beta-phenyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B128788.png)


